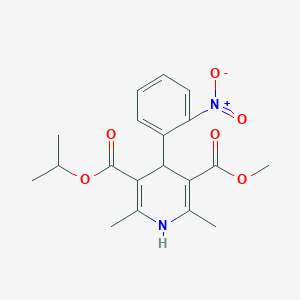![molecular formula C16H18N2O4S B280709 N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-192, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. MI-192 exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
作用机制
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its therapeutic effects through the inhibition of various enzymes and proteins. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. In Alzheimer's disease research, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, this compound reduces the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, which is involved in the development of Parkinson's disease.
实验室实验的优点和局限性
One advantage of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its broad-spectrum activity against various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, and to have potential as a therapeutic agent in Alzheimer's disease and Parkinson's disease. One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the optimization of this compound for increased solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the condensation of 3-methoxypropylamine and 6-sulfonyl-1,2-dihydrobenzo[cd]indole-2,4-dione in the presence of a base. The resulting product is then treated with methyl iodide to yield this compound.
科学研究应用
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
属性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18-13-7-8-14(23(20,21)17-9-4-10-22-2)11-5-3-6-12(15(11)13)16(18)19/h3,5-8,17H,4,9-10H2,1-2H3 |
InChI 键 |
JPDAKJFKKGHKPK-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
规范 SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
